N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a 4-cyanophenyl substituent on the amide nitrogen. The cyano group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance polarity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking. The compound’s structural framework aligns with bioactive molecules often explored in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-14-15-8-10-17(11-9-15)21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRLWAETCNGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with 1-phenylcyclopentanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Potential:
N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has been studied for its potential as a modulator of ATP-binding cassette transporters, which are critical in drug metabolism and disposition. This modulation can influence drug absorption and distribution, making the compound a candidate for further pharmacological studies .
Anticancer Properties:
Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique cyclopentane structure combined with the cyanophenyl moiety may enhance interactions with biological targets, potentially leading to the development of new cancer therapies .
Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties, warranting investigation into its effectiveness against various pathogens. Understanding its mechanism of action could lead to new treatments for infectious diseases .
Industrial Applications
Material Science:
this compound is being investigated for its potential use in developing new materials. Its unique chemical structure may contribute to enhanced properties in polymers or other composite materials .
Catalyst Development:
The compound's structural features could be exploited in creating novel catalysts for chemical reactions, particularly in advanced oxidation processes (AOPs) for environmental remediation. Such catalysts could effectively degrade organic pollutants and improve water treatment processes .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Cyclopentane Carboxamide Derivatives
*Estimated based on analogous structures; †Carbonyl O and nitrile N; ‡Carbonyl O and trifluoromethoxy O.
Biological Activity
N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring with a phenyl group and a carboxamide functional group, along with a 4-cyanophenyl moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors involved in critical biological pathways. For instance, studies have indicated that it may modulate pathways related to cancer cell proliferation and inflammation.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Anticancer Activity : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, indicating potential for development as an antibiotic agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which may be beneficial in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against specific bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound.
Case Study 2: Antimicrobial Properties
In a recent investigation, the compound was tested against several strains of Staphylococcus aureus. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for antibiotic development.
Case Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of this compound demonstrated its ability to decrease levels of pro-inflammatory cytokines in human cell cultures. This effect was attributed to the inhibition of NF-kB signaling pathways.
Q & A
Q. What are the standard synthetic routes for N-(4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide?
The synthesis typically involves coupling 4-cyanophenylamine with 1-phenylcyclopentanecarboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method is adapted from structurally similar carboxamides, where the coupling agents facilitate amide bond formation under mild conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving yields >80%.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the cyclopentane backbone and substituent positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the primary chemical reactions involving the cyano group in this compound?
The cyano group (-CN) can undergo hydrolysis to carboxylic acids under acidic conditions (e.g., H₂SO₄/H₂O) or reduction to amines using catalysts like Raney nickel. These transformations enable derivatization for structure-activity relationship (SAR) studies, as seen in analogous compounds .
Advanced Research Questions
Q. How does the electronic nature of the 4-cyanophenyl substituent influence biological target interactions compared to halogenated or acetylated analogs?
The electron-withdrawing cyano group enhances binding affinity to enzymes with polar active sites (e.g., kinases) by stabilizing charge-transfer interactions. In contrast, acetyl or halogen substituents (e.g., -F, -Cl) increase lipophilicity, favoring membrane penetration. Computational docking studies and Hammett σ constants can quantify these effects .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial efficacy)?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. To address this:
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for in vivo studies?
Prodrug strategies, such as esterification of the carboxamide, improve solubility. Co-solvent systems (e.g., PEG 400/water) or nanoformulations (liposomes) enhance bioavailability. Pharmacokinetic modeling using software like GastroPlus® can predict absorption profiles .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Target identification: Chemoproteomics (e.g., affinity chromatography coupled with MS).
- Pathway analysis: RNA sequencing to detect differentially expressed genes post-treatment.
- Kinetic studies: Surface plasmon resonance (SPR) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
